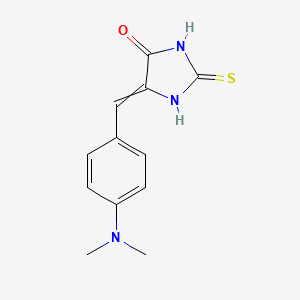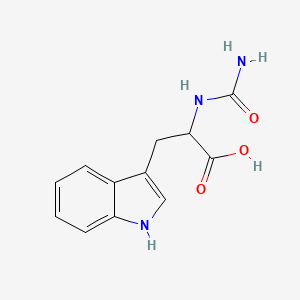
N,N-dimethyloctadecan-1-amine;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimetil-octadecano-1-amina;acetato, también conocido como acetato de N,N-dimetil-octadecano-1-amina, es un compuesto químico con la fórmula molecular C22H47NO2 y un peso molecular de 357.62 g/mol . Este compuesto se caracteriza por su larga cadena alquílica y la presencia de ambos grupos funcionales amina y acetato. Se utiliza comúnmente en diversas aplicaciones industriales y de investigación debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de acetato de N,N-dimetil-octadecano-1-amina típicamente implica la reacción de octadecano-1-amina con sulfato de dimetilo para formar N,N-dimetil-octadecano-1-amina. Este intermedio luego se hace reaccionar con ácido acético para producir el producto final, acetato de N,N-dimetil-octadecano-1-amina. Las condiciones de reacción generalmente incluyen:
Temperatura: Temperatura ambiente
Solvente: Atmósfera inerte
Pureza: El producto final se obtiene típicamente con una pureza del 97%.
Métodos de Producción Industrial
En entornos industriales, la producción de acetato de N,N-dimetil-octadecano-1-amina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de productos químicos a granel y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos de producción industrial están diseñados para ser rentables y eficientes, a menudo involucrando reactores de flujo continuo y sistemas automatizados .
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de N,N-dimetil-octadecano-1-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo acetato en otros grupos funcionales.
Sustitución: El grupo amina puede participar en reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxido de N,N-dimetil-octadecano-1-amina, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El acetato de N,N-dimetil-octadecano-1-amina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como surfactante y agente emulsionante en varias reacciones químicas.
Biología: Se emplea en el estudio de membranas celulares e interacciones lipídicas.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como agente antimicrobiano.
Industria: Se utiliza en la producción de cosméticos, detergentes y otros productos de cuidado personal
Mecanismo De Acción
El mecanismo de acción del acetato de N,N-dimetil-octadecano-1-amina implica su interacción con las membranas lipídicas y las proteínas. La larga cadena alquílica le permite integrarse en las bicapas lipídicas, afectando la fluidez y permeabilidad de la membrana. El grupo amina puede interactuar con varias proteínas, alterando potencialmente su función y actividad. Estas interacciones son cruciales para sus aplicaciones en la administración de fármacos y la actividad antimicrobiana .
Comparación Con Compuestos Similares
Compuestos Similares
- Óxido de N,N-dimetildecano-1-amina
- N,N-dimetil-octilamina
- N,N-dimetil-dodecano-1-amina
Unicidad
El acetato de N,N-dimetil-octadecano-1-amina es único debido a su combinación específica de una larga cadena alquílica y la presencia de ambos grupos funcionales amina y acetato. Esta combinación confiere propiedades químicas distintas, haciéndolo adecuado para una amplia gama de aplicaciones. En comparación con compuestos similares, ofrece una mejor integración en membranas lipídicas y una mayor interacción con proteínas, lo que lo hace más efectivo en ciertas aplicaciones .
Propiedades
Fórmula molecular |
C22H46NO2- |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
N,N-dimethyloctadecan-1-amine;acetate |
InChI |
InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)/p-1 |
Clave InChI |
UUPXKAJPMYOPLF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)


![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)






